molecular formula C10H21N B1343914 3,3,5,5-Tetramethylcyclohexanamine CAS No. 32939-18-7

3,3,5,5-Tetramethylcyclohexanamine

Cat. No.: B1343914
CAS No.: 32939-18-7
M. Wt: 155.28 g/mol
InChI Key: HUIXANYOOSRZMC-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylcyclohexanamine is an organic compound with the molecular formula C10H21N It is a derivative of cyclohexanamine, characterized by the presence of four methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-Tetramethylcyclohexanamine typically involves the hydrogenation of 3,3,5,5-Tetramethylcyclohexanone. The process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction is as follows:

3,3,5,5-Tetramethylcyclohexanone+H2This compound\text{3,3,5,5-Tetramethylcyclohexanone} + \text{H}_2 \rightarrow \text{this compound} 3,3,5,5-Tetramethylcyclohexanone+H2​→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetramethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3,5,5-Tetramethylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form 3,3,5,5-Tetramethylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 3,3,5,5-Tetramethylcyclohexanone.

    Reduction: 3,3,5,5-Tetramethylcyclohexanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,3,5,5-Tetramethylcyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylcyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3,3,5-Trimethylcyclohexanamine: Lacks one methyl group compared to 3,3,5,5-Tetramethylcyclohexanamine.

    3,3,5,5-Tetramethylcyclohexanol: The alcohol derivative of this compound.

    3,3,5,5-Tetramethylcyclohexanone: The ketone derivative of this compound

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of four methyl groups on the cyclohexane ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,5,5-tetramethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)5-8(11)6-10(3,4)7-9/h8H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIXANYOOSRZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32939-18-7
Record name (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride
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